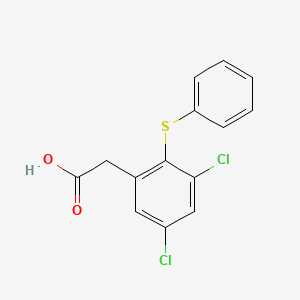
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- typically involves multiple steps, including the introduction of chloro and phenylthio groups to the benzeneacetic acid backbone. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to specific positions on the benzene ring.
Thioether Formation: Incorporation of the phenylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chloro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
- Benzeneacetic acid, 3,5-dichloro-2-(methylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(ethylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(propylthio)-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfur atom (phenyl, methyl, ethyl, propyl).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and other chemical properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Properties
CAS No. |
79332-47-1 |
|---|---|
Molecular Formula |
C14H10Cl2O2S |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-9(7-13(17)18)14(12(16)8-10)19-11-4-2-1-3-5-11/h1-6,8H,7H2,(H,17,18) |
InChI Key |
VIKAMDVXCZDTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



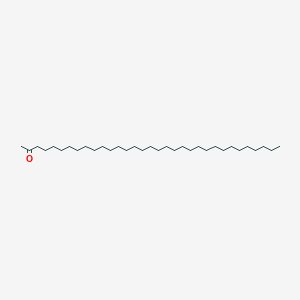
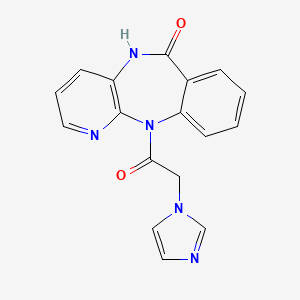
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
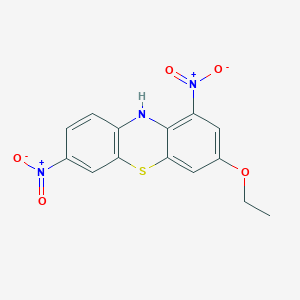
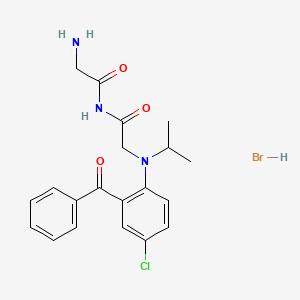
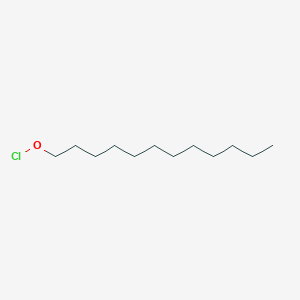
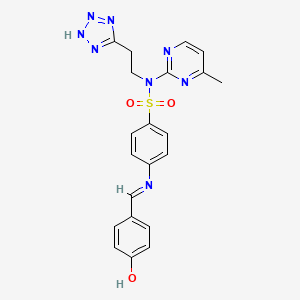
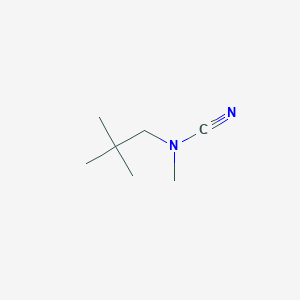
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
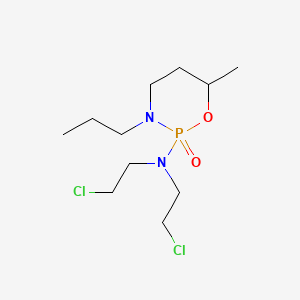
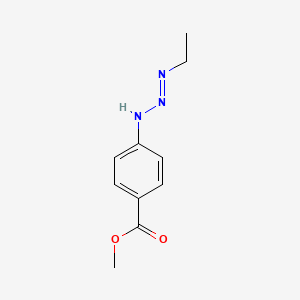
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
